molecular formula C20H17NOS2 B4576248 2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B4576248
M. Wt: 351.5 g/mol
InChI Key: JINSXSXKHCBMNY-MNPLYOLFSA-N
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Description

2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one typically involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under basic conditions. The reaction may proceed through a cyclization mechanism to form the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thioethers or other reduced forms.

    Substitution: The benzylthio group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS2/c1-15(12-16-8-4-2-5-9-16)13-18-19(22)24-20(21-18)23-14-17-10-6-3-7-11-17/h2-13H,14H2,1H3/b15-12+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINSXSXKHCBMNY-MNPLYOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 2
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(benzylthio)-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one

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